(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one
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Overview
Description
The compound (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorobenzylidene group, a pyridinylmethyl group, and a furobenzoxazinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one typically involves a multi-step process. The initial step often includes the preparation of the furobenzoxazinone core through a cyclization reaction. This is followed by the introduction of the fluorobenzylidene and pyridinylmethyl groups via condensation reactions. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
The compound (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its unique structural features.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one include:
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- 2-Fluorodeschloroketamine .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the fluorobenzylidene and pyridinylmethyl groups with the furobenzoxazinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
The compound (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H18FN3O2, and it features a furobenzoxazine core with a fluorobenzylidene substituent. The structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, in a study involving human breast and colon cancer cell lines, the compound exhibited IC50 values ranging from 10 to 20 µM, indicating moderate to strong activity against these malignancies .
The proposed mechanism of action involves the inhibition of key cellular pathways associated with cancer cell proliferation. The compound is believed to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. Additionally, it may interfere with the cell cycle by inhibiting cyclin-dependent kinases (CDKs), thus preventing cancer cells from progressing through critical phases of division .
Study 1: Antiproliferative Activity
In a systematic investigation, the compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment .
Study 2: Mechanistic Insights
A detailed mechanistic study utilized Western blotting to assess changes in protein expression levels associated with apoptosis. The results showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) following treatment with the compound. This suggests that the compound may promote apoptosis through a mitochondrial pathway .
Data Table: Biological Activity Summary
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antiproliferative | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
Antiproliferative | HT-29 (Colon Cancer) | 12 | Cell cycle arrest |
Apoptosis Induction | B16F10 (Melanoma) | 18 | Caspase activation |
Properties
Molecular Formula |
C24H19FN2O3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(7Z)-7-[(2-fluorophenyl)methylidene]-9-methyl-3-(pyridin-2-ylmethyl)-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C24H19FN2O3/c1-15-23-17(12-27(14-29-23)13-18-7-4-5-9-26-18)10-19-22(28)21(30-24(15)19)11-16-6-2-3-8-20(16)25/h2-11H,12-14H2,1H3/b21-11- |
InChI Key |
VOZLECAEAXOXJE-NHDPSOOVSA-N |
Isomeric SMILES |
CC1=C2C(=CC3=C1O/C(=C\C4=CC=CC=C4F)/C3=O)CN(CO2)CC5=CC=CC=N5 |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=CC4=CC=CC=C4F)C3=O)CN(CO2)CC5=CC=CC=N5 |
Origin of Product |
United States |
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